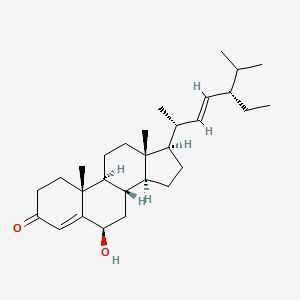

6-Hydroxystigmasta-4,22-dien-3-one

Descripción

Contextualization of Steroids and Their Biological Significance

Steroids represent a crucial class of organic compounds characterized by a specific four-ring carbon structure. britannica.com These molecules are fundamental components of cell membranes and act as vital signaling molecules. eurekaselect.comwikipedia.org In the body, steroids and their metabolites function as hormones, regulating a wide array of physiological processes. eurekaselect.comlumenlearning.com Their roles encompass metabolic regulation, immune responses, reproductive functions, and maintaining the structural integrity of cellular membranes. eurekaselect.comlongdom.org Steroids, such as cholesterol, also play a part in managing membrane fluidity. wikipedia.org The diverse biological activities of steroids have made them a significant area of study in biology, chemistry, and medicine. eurekaselect.com

Overview of Phytosterols (B1254722) and Their Structural Diversity

Phytosterols, or plant sterols, are structurally similar to cholesterol but are synthesized in plants. unicam.it They are integral structural components of plant cell membranes, where they help to stabilize the phospholipid bilayers. nih.gov Over 250 different phytosterols have been identified, showcasing a remarkable structural diversity. unicam.itfrontiersin.org This diversity arises from variations in their chemical structure, particularly in the side chain attached to the steroid nucleus. frontiersin.org The most common phytosterols include β-sitosterol, campesterol, and stigmasterol (B192456). unicam.it Phytosterols can exist in a free form or be bound to other molecules, such as fatty acids or glucose. nih.govnih.gov They also serve as precursors for the synthesis of other bioactive compounds in plants. nih.gov

Definition and Classification of Oxysterols with a Focus on Ketone Derivatives

Oxysterols are oxidized derivatives of cholesterol or phytosterols. wikipedia.orgnih.gov The oxidation can occur through enzymatic or non-enzymatic processes. nih.gov These compounds are characterized by the presence of additional oxygen-containing functional groups, such as hydroxyl (-OH), epoxy, or ketone (=O) groups, on the steroid structure. nih.gov

Oxysterols can be classified based on the location of the oxidation on the steroid's ring structure or its side chain. wikipedia.org A significant subclass of oxysterols includes those with a ketone group, known as ketosteroids or oxosteroids. wikipedia.orgfoodb.ca The formation of a ketone group is one of the possible modifications that can occur during the oxidation of a sterol. wikipedia.org These ketone derivatives are a subject of interest in research due to their distinct chemical properties and biological activities. nih.gov

Significance of 6-Hydroxystigmasta-4,22-dien-3-one within Phytosteroid Research

This compound is a specific phytosteroidal ketone that has garnered attention in scientific research. chemfaces.com It is a derivative of stigmasterol, a common phytosterol. chemnorm.com This compound has been isolated from various plant sources, including Rhinacanthus nasutus and Magnolia compressa. nih.gov Research into this compound is significant as it contributes to the broader understanding of the chemical diversity and potential biological roles of phytosteroidal ketones. Studies have begun to explore its properties, such as its antioxidant and antibacterial activities. chemfaces.com

Compound Data

| Property | Value | Source |

| Molecular Formula | C29H46O2 | chemnorm.comnih.gov |

| Molecular Weight | 426.67 g/mol | chemnorm.com |

| CAS Number | 36450-01-8 | chemnorm.comnih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 210 - 212 °C | nih.gov |

Research Findings on this compound

| Study Focus | Key Findings |

| Antioxidant Activity | Exhibited antioxidant activity with an IC50 value of 233.4 ± 0.28 µM against DPPH radical. chemfaces.com |

| Antibacterial Activity | Showed mild to moderate in vitro antibacterial activity. chemfaces.com |

| Natural Occurrence | Isolated from the stems of Polygonum pulchrum Bl. and the stem bark of Uvaria hamiltonii. chemfaces.com |

| Chemical Classification | Classified as a steroid, specifically a stigmastane (B1239390) derivative. nih.gov |

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C29H46O2 |

|---|---|

Peso molecular |

426.7 g/mol |

Nombre IUPAC |

(6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H46O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-17-27(31)26-16-21(30)12-14-29(26,6)25(22)13-15-28(23,24)5/h8-9,16,18-20,22-25,27,31H,7,10-15,17H2,1-6H3/b9-8+/t19-,20-,22+,23-,24+,25+,27-,28-,29-/m1/s1 |

Clave InChI |

FFKIQLXJMQUBQZ-IRLJAPRMSA-N |

SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |

SMILES isomérico |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C)C(C)C |

SMILES canónico |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C)C(C)C |

Origen del producto |

United States |

Isolation and Source Identification of 6 Hydroxystigmasta 4,22 Dien 3 One

Classical Solvent Extraction Techniques

For decades, classical solvent-based methods have been the cornerstone of natural product extraction. nih.gov These techniques are generally straightforward and utilize the differential solubility of compounds in various solvents to achieve separation. britannica.com

Maceration : This simple technique involves soaking the ground plant material in a selected solvent at room temperature for an extended period, often with agitation. mdpi.comslideshare.net While it is cost-effective and suitable for heat-sensitive compounds, it can be time-consuming and less efficient than other methods. mdpi.com

Percolation : In this method, a solvent is allowed to slowly pass through the powdered plant material packed in a column called a percolator. slideshare.net This continuous process allows for a more efficient extraction compared to maceration.

Soxhlet Extraction : This is a continuous extraction method using a specialized apparatus. The plant material is placed in a thimble, and a heated solvent is repeatedly vaporized, condensed, and allowed to drip through the sample, ensuring a thorough extraction. researchgate.net Solvents like petroleum ether and hexane (B92381) are commonly used for extracting non-polar steroids. researchgate.net

Saponification : This chemical method is often employed to isolate sterols from fatty materials. britannica.com It involves heating the extract with a strong alkali, such as potassium hydroxide (B78521) (KOH), to hydrolyze fatty acid esters, liberating the sterols which can then be extracted with a non-polar solvent. britannica.commdpi.com

Advanced Extraction Technologies

To overcome the limitations of classical methods, such as long extraction times and high solvent consumption, several advanced technologies have been developed. mdpi.comresearchgate.net

Ultrasound-Assisted Extraction (UAE) : This technique utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. mdpi.com UAE is recognized as an efficient, eco-friendly, and scalable method for extracting bioactive components from plant materials. mdpi.com Studies have shown that optimizing parameters like sonication time and solvent choice is crucial for maximizing yield. researchgate.netmdpi.com

Microwave-Assisted Extraction (MAE) : MAE uses microwave energy to heat the solvent and the sample matrix, causing the plant cells to rupture and release their contents. This method significantly reduces extraction time and solvent volume. researchgate.net

Supercritical Fluid Extraction (SFE) : SFE is a green technology that employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.gov CO₂ is advantageous because it is non-toxic, inexpensive, and can be easily removed from the extract by depressurization. nih.gov SFE is particularly suitable for extracting thermally labile compounds. nih.gov

| Extraction Technique | Principle | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. mdpi.com | Simple, cost-effective, suitable for thermolabile compounds. mdpi.com | Time-consuming, relatively low efficiency. mdpi.com |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. researchgate.net | Efficient for exhaustive extraction. | Can degrade heat-sensitive compounds due to prolonged heating. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to disrupt cell walls and enhance mass transfer. mdpi.com | Reduced extraction time, lower solvent consumption, improved yield. researchgate.netmdpi.com | Requires specialized equipment. |

| Supercritical Fluid Extraction (SFE) | Extraction using a fluid above its critical temperature and pressure (e.g., CO₂). nih.gov | Environmentally friendly, high selectivity, solvent-free final product. nih.gov | High initial equipment cost. |

Advanced Spectroscopic and Spectrometric Elucidation of 6 Hydroxystigmasta 4,22 Dien 3 One Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework. The combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of protons and carbons within the 6-Hydroxystigmasta-4,22-dien-3-one molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the molecular structure of this compound.

The ¹H NMR spectrum reveals the chemical environment of each proton. Key signals include those for the olefinic protons at C-4, C-22, and C-23, which appear in the downfield region due to the deshielding effect of the double bonds. The proton at C-6, attached to the same carbon as the hydroxyl group, also exhibits a characteristic downfield shift. The numerous methyl groups of the stigmastane (B1239390) skeleton (C-18, C-19, C-21, C-26, C-27, and C-29) give rise to distinct singlet and doublet signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The spectrum for this compound shows 29 distinct carbon signals. The carbonyl carbon at C-3 is readily identified by its significant downfield chemical shift (typically > 200 ppm). The sp² hybridized carbons of the double bonds at C-4, C-5, C-22, and C-23 are observed in the olefinic region (around 100-170 ppm). The carbon bearing the hydroxyl group, C-6, is also found at a characteristic downfield position. The remaining sp³ hybridized carbons of the steroid nucleus and the side chain appear in the upfield region.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: The following data is representative and compiled from typical values for similar stigmastane steroids, as specific experimental data for this compound is not readily available in public literature.)

| Carbon No. | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 1 | 35.8 | 1.85 | m |

| 2 | 34.0 | 2.45 | m |

| 3 | 200.1 | - | - |

| 4 | 124.5 | 5.75 | s |

| 5 | 171.2 | - | - |

| 6 | 73.5 | 4.33 | t |

| 7 | 38.9 | 1.95 | m |

| 8 | 31.5 | 1.55 | m |

| 9 | 50.1 | 1.60 | m |

| 10 | 37.2 | - | - |

| 11 | 21.0 | 1.50 | m |

| 12 | 39.7 | 1.70 | m |

| 13 | 43.3 | - | - |

| 14 | 55.9 | 1.15 | m |

| 15 | 24.5 | 1.80 | m |

| 16 | 28.8 | 1.90 | m |

| 17 | 56.2 | 1.20 | m |

| 18 | 12.1 | 0.75 | s |

| 19 | 19.3 | 1.25 | s |

| 20 | 40.5 | 1.88 | m |

| 21 | 21.2 | 1.03 | d |

| 22 | 138.3 | 5.25 | dd |

| 23 | 129.5 | 5.15 | dd |

| 24 | 51.2 | 1.80 | m |

| 25 | 33.1 | 1.50 | m |

| 26 | 19.0 | 0.85 | d |

| 27 | 21.1 | 0.83 | d |

| 28 | 25.4 | 1.45 | m |

| 29 | 12.3 | 0.88 | t |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. For this compound, COSY would establish the connectivity within the steroid rings and the side chain, for instance, by showing correlations between H-1 and H-2, H-6 and H-7, and along the aliphatic side chain from H-20 to H-29.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This powerful technique allows for the direct assignment of a proton's chemical shift to its attached carbon's chemical shift, greatly simplifying the interpretation of the complex NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons, typically over two to three bonds. This is vital for connecting the different spin systems established by COSY. For example, HMBC correlations from the methyl protons at C-18 and C-19 to the quaternary carbons C-13 and C-10, respectively, are key in confirming the steroid nucleus structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. For instance, NOESY correlations can help establish the relative stereochemistry of the substituents on the steroid rings and the configuration of the double bond at C-22.

Hyphenated NMR Applications (e.g., HPLC-NMR, LC-NMR)

Hyphenated NMR techniques, such as High-Performance Liquid Chromatography-NMR (HPLC-NMR) and Liquid Chromatography-NMR (LC-NMR), are powerful tools for the analysis of complex mixtures containing natural products. nih.govchemspider.com These techniques allow for the separation of individual components from an extract, followed by their direct analysis by NMR spectroscopy. nih.govchemspider.com This is particularly useful for the identification of compounds like this compound from its natural sources, such as Rhinacanthus nasutus or Magnolia compressa, without the need for extensive and potentially degradative purification steps. nih.govbiocat.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and thermally stable compounds like steroids. Prior to analysis, non-volatile compounds like this compound are often derivatized to increase their volatility. The mass spectrum obtained from GC-MS provides the molecular ion peak (M⁺) and a characteristic fragmentation pattern. This pattern arises from the cleavage of specific bonds within the molecule upon electron impact, offering valuable clues about the compound's structure, particularly the steroidal backbone and the side chain.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HR-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of less volatile and thermally labile compounds, making it an excellent method for analyzing this compound directly from a crude extract.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₂₉H₄₆O₂, the expected exact mass would be calculated and compared to the experimental value obtained from HR-MS, confirming the molecular formula with a high degree of confidence.

Table 2: Summary of Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Result for C₂₉H₄₆O₂ |

| GC-MS | Molecular Ion (M⁺) and Fragmentation Pattern | m/z 426 and characteristic fragments |

| LC-MS | [M+H]⁺ or other adduct ions | m/z 427 or other adducts |

| HR-MS | Exact Mass | Calculated: 426.3498; Observed: within a few ppm |

Tandem Mass Spectrometry (MS/MS) for Detailed Structural Information

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a molecule, providing valuable clues about its substructures. In the analysis of 3-keto-4-ene hydroxy steroids, such as this compound, specific fragmentation patterns can help pinpoint the location of the hydroxyl group on the steroid nucleus.

Research into the fragmentation of isomeric hydroxy steroids reveals that the position of the hydroxyl group dictates the formation of characteristic product ions. nih.gov For 6-hydroxy steroids, a subclass-specific fragment ion is observed at a mass-to-charge ratio (m/z) of 319 after derivatization. nih.gov This diagnostic ion is crucial for distinguishing the 6-hydroxy isomer from other positional isomers, such as those hydroxylated at the 2-, 4-, or 11-positions. nih.gov The generation of such specific fragments is substantiated through high-resolution mass spectrometry (HRMS) and MS/MS experiments, which provide enhanced confidence in the structural assignment. nih.gov

Table 1: Characteristic MS/MS Data for Related 6-Hydroxy Steroids

| Precursor Ion Class | Derivative Type | Characteristic Product Ion (m/z) | Significance |

|---|

Ultraviolet-Visible (UV/Vis) and Infrared (IR) Spectroscopy

UV/Vis and IR spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.

Ultraviolet-Visible (UV/Vis) Spectroscopy: The UV/Vis spectrum of this compound is defined by the α,β-unsaturated ketone chromophore in the A-ring of the steroid. This conjugated system gives rise to a strong absorption band (π → π* transition) in the ultraviolet region. The expected absorption maximum (λmax) for the 4-en-3-one system is typically observed around 240-245 nm. The presence of the hydroxyl group at the C-6 position may cause a slight shift in this absorption.

Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence for the key functional groups. For the related compound stigmasta-4,22-dien-3-one (B56674), which shares the same core structure minus the hydroxyl group, characteristic absorption bands confirm the enone system. nist.govnist.gov For this compound, the spectrum would show a sharp absorption band for the C=O (ketone) stretch and another for the C=C (alkene) stretch within the conjugated system. Additionally, a broad absorption band corresponding to the O-H (hydroxyl) stretching vibration would be present.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

|---|---|---|

| UV/Vis | α,β-Unsaturated Ketone | ~240-245 nm |

| IR | Hydroxyl (O-H) | ~3400 cm⁻¹ (broad) |

| IR | Ketone (C=O) | ~1680 cm⁻¹ (conjugated) |

Chiroptical Methods for Stereochemical Assignment

This compound is a chiral molecule with multiple stereocenters. The precise three-dimensional arrangement of atoms, or its absolute stereochemistry, is a critical component of its identity. The IUPAC name (6R,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one specifies a single stereoisomer. nih.gov

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining this absolute configuration. These methods measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting CD or ORD spectrum, often called a Cotton effect curve, is highly sensitive to the spatial arrangement of atoms around the chromophore (in this case, the enone system). By applying established empirical rules, such as the Octant Rule for ketones, and by comparing experimental spectra to those of known compounds or to computationally predicted spectra, the absolute configuration of each chiral center can be assigned or confirmed.

Computational Chemistry and In Silico Approaches for Structure Prediction and Validation

Computational chemistry provides a powerful, non-experimental means to predict and validate the structure of complex molecules like this compound. biosynth.comnih.gov These in silico methods are used to calculate various molecular properties and to model spectroscopic data, which can then be compared with experimental results for structural confirmation.

One key application is the prediction of the molecule's three-dimensional conformation and the calculation of its physicochemical properties. nih.gov For instance, properties such as the logarithm of the partition coefficient (XLogP3), topological polar surface area (TPSA), and the number of rotatable bonds are computationally derived to provide insight into the molecule's potential behavior. nih.gov Furthermore, computational models can predict spectroscopic data, including NMR chemical shifts, IR vibrational frequencies, and CD spectra. By comparing these predicted spectra with experimental data, researchers can gain high confidence in the assigned structure and stereochemistry. The existence of 3D conformer models in databases like PubChem is a direct result of these computational approaches. nih.gov

Table 3: Selected Computationally Derived Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 426.7 g/mol | PubChem nih.gov |

| XLogP3 | 7.2 | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.8.18 nih.gov |

| Hydrogen Bond Acceptor Count | 2 | Cactvs 3.4.8.18 nih.gov |

Biosynthetic Pathways and Metabolic Transformations of Steroidal Ketones

General Phytosterol Biosynthesis from Isoprenoid Precursors

Phytosterols (B1254722), or plant sterols, are essential isoprenoid-derived molecules crucial for the growth and development of all eukaryotes. mpg.de Their biosynthesis is a complex, multi-step process that begins with simple five-carbon (C5) isoprenoid precursors. In plants, these precursors are primarily synthesized through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. biocyclopedia.com

The MVA pathway starts with the conversion of acetate (B1210297) to mevalonic acid, a reaction catalyzed by the rate-limiting enzyme HMG-CoA reductase (HMGR). biocyclopedia.com Subsequent phosphorylation and decarboxylation yield isopentenyl diphosphate (B83284) (IPP). biocyclopedia.com The MEP pathway, on the other hand, utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce IPP and its isomer, dimethylallyl diphosphate (DMAP).

These C5 units are the fundamental building blocks. Six of these isoprenoid units are sequentially condensed to form the C30 linear hydrocarbon, squalene. biocyclopedia.com Squalene then undergoes epoxidation to form (3S)-2,3-oxidosqualene. This molecule represents a critical branch point. In fungi and mammals, it is cyclized into lanosterol (B1674476), whereas in plants, it is predominantly converted into cycloartenol (B190886) by the enzyme cycloartenol synthase (CAS). nih.govnih.gov Cycloartenol is the committed precursor for the vast majority of phytosterols. nih.govfrontiersin.org

From cycloartenol, a series of enzymatic reactions, including demethylations, isomerizations, and reductions, modify the sterol nucleus and side chain. A key feature of phytosterol synthesis is the alkylation at the C-24 position, carried out by S-adenosyl-L-methionine (SAM)-dependent sterol methyltransferases (SMTs), which adds the characteristic methyl or ethyl groups to the side chain, distinguishing them from cholesterol. biocyclopedia.commdpi.com

Enzymatic Steps in the Conversion of Stigmasterol (B192456) to 6-Hydroxystigmasta-4,22-dien-3-one

The formation of this compound from the common phytosterol stigmasterol involves specific oxidative transformations. Stigmasterol itself is derived from β-sitosterol through the action of a C-22 desaturase, an enzyme typically belonging to the cytochrome P450 family (CYP710A). frontiersin.orgmdpi.comnih.govnih.gov The subsequent conversion to a 6-hydroxy-Δ⁴-3-ketone structure points to the involvement of specific classes of steroidogenic enzymes.

The conversion of stigmasterol (a Δ⁵-3β-ol) to this compound (a Δ⁴-6-hydroxy-3-one) logically requires at least two key enzymatic activities characteristic of steroid metabolism in both plants and animals.

3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴-isomerase (3β-HSD): This class of enzyme is responsible for the oxidation of the 3β-hydroxyl group to a 3-keto group and the simultaneous isomerization of the C5-C6 double bond (Δ⁵) to the more stable C4-C5 position (Δ⁴). This creates the characteristic α,β-unsaturated ketone moiety in the A-ring of many steroid hormones and intermediates.

Steroid Hydroxylase: The introduction of a hydroxyl group at the C-6 position is catalyzed by a hydroxylase. In steroid biosynthesis, these reactions are very commonly performed by cytochrome P450 monooxygenases (CYPs). nih.govnih.gov These enzymes are a large and diverse family that catalyzes a wide range of oxidative reactions in plant specialized metabolism. nih.gov The formation of brassinosteroids, a class of plant steroid hormones, for instance, involves multiple hydroxylation steps at various carbon positions, many of which are catalyzed by CYPs. nih.govoup.com Therefore, a specific CYP enzyme is the most likely candidate for the 6-hydroxylation step that transforms a stigmasta-4-en-3-one intermediate into the final product.

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a Biosynthetic Gene Cluster (BGC). The identification and characterization of BGCs are powerful tools for discovering new enzymes and elucidating the pathways for natural product biosynthesis. While the specific BGC responsible for producing this compound has not been explicitly detailed in available literature, the approach remains critical for understanding the synthesis of such modified sterols. Researchers use genome mining and bioinformatic tools to predict BGCs based on the presence of key enzyme-encoding genes, such as CYPs and dehydrogenases, clustered together. mpg.de Subsequent functional characterization of these candidate genes in heterologous expression systems can confirm their role in the biosynthetic pathway.

Comparative Metabolism of Phytosterols and Cholesterol in Biological Systems

While phytosterols and cholesterol are structurally similar and serve analogous functions in membranes, their metabolism exhibits significant differences across biological systems, particularly between plants and animals.

Plant steroid metabolism is characterized by its immense diversity. Starting from cycloartenol, plants generate a wide array of sterols, including sitosterol, stigmasterol, and campesterol, which often occur as complex mixtures. nih.gov Beyond these primary membrane components, plants further modify sterols to produce a vast range of specialized metabolites. These modifications include:

Oxidation: As seen in the formation of this compound and the biosynthesis of brassinosteroids, where multiple hydroxylations and an oxidation to a lactone ring occur. nih.govoup.com

Glycosylation: Sterols can be conjugated to sugar moieties to form steryl glucosides and acylated steryl glucosides. nih.gov

Acylation: The 3-hydroxyl group can be esterified with fatty acids to form steryl esters. nih.gov

Desaturation: Introduction of double bonds, such as the C-22 desaturation that converts β-sitosterol to stigmasterol, is a key modification. usi.ch

These pathways contribute to the chemical richness of the plant kingdom and generate molecules with specific ecological or physiological roles.

The metabolic pathways and physiological handling of sterols show stark contrasts between plants and animals. The most fundamental difference is the initial cyclization product of 2,3-oxidosqualene (B107256): cycloartenol in plants versus lanosterol in animals and fungi. nih.gov This dictates a different set of downstream enzymes for the removal of methyl groups from the C4 and C14 positions.

Another major distinction is C-24 alkylation, which is prominent in plants and leads to 24-methyl and 24-ethyl sterols (campesterol, sitosterol, stigmasterol), but is absent in vertebrates. mdpi.com

From a metabolic standpoint in animals, including humans, phytosterols are poorly absorbed by the intestine compared to cholesterol. While 50-60% of dietary cholesterol is typically absorbed, less than 5% of plant sterols and less than 0.5% of their saturated counterparts (stanols) enter the systemic circulation. mdpi.comnih.govresearchgate.net This is due to the action of ATP-binding cassette (ABC) transporters, specifically ABCG5 and ABCG8, in enterocytes, which actively pump absorbed phytosterols back into the intestinal lumen. mdpi.com This selective absorption and rapid excretion is a key metabolic adaptation that prevents the accumulation of potentially disruptive plant sterols in animal cell membranes.

Table 1: Key Enzymes in Phytosterol Biosynthesis

| Enzyme Name | Abbreviation | Function |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Rate-limiting enzyme of the mevalonate (MVA) pathway. biocyclopedia.com |

| Squalene Synthase | SQS | Catalyzes the first committed step in sterol biosynthesis from isoprenoid precursors. nih.gov |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol, the precursor of most phytosterols. frontiersin.orgnih.gov |

| Sterol Methyltransferase | SMT | Catalyzes C-24 alkylation of the sterol side chain, a key step in phytosterol synthesis. biocyclopedia.commdpi.com |

| Sterol C-22 Desaturase | CYP710A | A cytochrome P450 enzyme that introduces a double bond at C-22, converting β-sitosterol to stigmasterol. nih.govusi.chresearchgate.net |

| 3β-hydroxysteroid dehydrogenase/isomerase | 3β-HSD | Oxidizes the 3-hydroxyl group and isomerizes the Δ⁵ double bond to Δ⁴. |

| Steroid Hydroxylase (Cytochrome P450) | CYP | Introduces hydroxyl groups at specific positions on the steroid nucleus. nih.govnih.gov |

Influence of Environmental Factors on Biosynthetic Yields and Profiles

The biosynthesis of steroidal ketones and related phytosterols in plants is not a static process; it is highly responsive to external environmental conditions. Abiotic and biotic stressors serve as significant modulators, often leading to substantial shifts in both the total yield and the specific profile of these compounds. These changes are part of a plant's sophisticated defense and adaptation mechanisms. While specific data on this compound is limited, the broader effects on precursor phytosterols, such as stigmastane (B1239390) derivatives, provide critical insights into how its formation might be influenced by environmental pressures.

Environmental stressors like drought, salinity, temperature extremes, and pathogen attacks can trigger a cascade of physiological and metabolic responses in plants. nih.govresearchgate.net One of the key outcomes is the altered production of secondary metabolites, including phytosterols and their derivatives. researchgate.net These molecules play crucial roles in maintaining membrane integrity and function under stress. For instance, changes in the lipid and sterol composition of the plasma membrane are a recognized adaptation mechanism to cope with stress. nih.govnih.gov

Stigmasterol, a phytosterol structurally related to the stigmastane backbone of this compound, is often referred to as a "stress sterol." nih.gov Its accumulation has been observed in various plant species in response to a wide array of stress factors. nih.gov This suggests that environmental triggers that upregulate stigmasterol biosynthesis could potentially increase the availability of precursors for conversion into hydroxylated ketone derivatives. The table below summarizes the reported effects of various stressors on the levels of stigmasterol, which can serve as an indicator for the potential biosynthetic regulation of related compounds.

| Stress Factor | Observed Effect on Stigmasterol Levels | Plant/Organism Context | Citation |

| Pathogen Attack | Increase in biosynthesis | Arabidopsis, Cotton (infected with Verticillium dahliae) | nih.gov |

| UV Radiation | Accumulation | Various plant species | nih.gov |

| Salinity | Elevation in levels | Various plant species | nih.gov |

| Low Temperature | Elevation in levels | Various plant species | nih.gov |

| High Temperature | Little to no change | Sunflower seeds | nih.gov |

| Heavy Metal (Aluminum) | Reduction in content | General plant response | nih.gov |

| Drought | Enhanced accumulation (of total sterols) | Barley | nih.gov |

The mechanisms behind these changes are complex. Stress conditions can upregulate the expression of key enzymes in the sterol biosynthetic pathway. nih.gov For instance, infection of cotton with a fungal pathogen was shown to upregulate the expression of an enzyme that increases the ratio of stigmasterol to its precursor, β-sitosterol. nih.gov Similarly, stress phytohormones like abscisic acid (ABA) and salicylic (B10762653) acid (SA), which mediate plant responses to environmental challenges, have been shown to elevate stigmasterol levels. nih.gov This hormonal cross-talk is a central part of how plants translate an external environmental signal into a specific metabolic output, thereby adjusting the profile of steroidal compounds to best suit the challenge.

Molecular Mechanisms of Action in Biological Systems

Steroid Receptor Interactions and Downstream Signaling

Steroid hormones traditionally elicit their effects through both genomic and non-genomic pathways, a paradigm that extends to phytosteroids like 6-Hydroxystigmasta-4,22-dien-3-one. These pathways are mediated by interactions with nuclear and membrane-associated receptors, respectively.

Nuclear Receptor-Mediated Genomic Effects

Nuclear receptors are a superfamily of transcription factors that, upon binding to their respective ligands, regulate gene expression. nih.gov This process, known as genomic signaling, typically occurs over hours as it involves the transcription of target genes and subsequent protein synthesis. nih.gov Steroid receptors, a subgroup of nuclear receptors, are key regulators of a multitude of metabolic, reproductive, and developmental processes. nih.gov They recognize and bind to specific DNA sequences called hormone response elements (HREs) in the promoter regions of target genes. nih.gov

The structural characteristics of this compound, particularly its steroid nucleus, suggest a potential to interact with these nuclear receptors. This interaction would involve the compound diffusing across the cell membrane and binding to a receptor in the cytoplasm or nucleus. This binding event would trigger a conformational change in the receptor, leading to its translocation to the nucleus and binding to HREs, thereby modulating the transcription of specific genes.

Membrane-Associated Receptor Signaling and Non-Genomic Effects

In contrast to the slower genomic effects, non-genomic signaling by steroids is characterized by its rapidity, often occurring within minutes. nih.gov This is mediated by a subpopulation of steroid receptors located at the plasma membrane, as well as by distinct membrane receptors such as G protein-coupled receptors (GPCRs). nih.govnih.gov

The binding of a steroid to a membrane-associated receptor can initiate a cascade of intracellular signaling events, including the activation of protein kinases and the generation of second messengers. nih.gov For instance, progesterone (B1679170) has been shown to exert rapid, non-genomic effects in cancer cells through membrane progesterone receptors (mPRs), leading to the activation of apoptotic pathways. nih.gov Given its structural similarity to endogenous steroids, this compound may also engage in such non-genomic signaling, leading to rapid cellular responses independent of gene transcription.

Enzymatic Target Modulation

Beyond receptor-mediated signaling, this compound may also exert its biological effects by directly interacting with and modulating the activity of key enzymes.

Inhibition of Sterol Synthesis Enzymes

The biosynthesis of sterols is a fundamental process in most eukaryotes, and the enzymes involved in this pathway are potential targets for therapeutic intervention. nih.gov Sterol analogs, including certain phytosteroids, have been shown to inhibit enzymes involved in sterol biosynthesis. mdpi.com For example, analogs with an ammonium (B1175870) function in the side chain can act as inhibitors of sterol methyltransferases (SMTs), key enzymes in the synthesis of membrane sterols in microbes and plants. mdpi.com

Given its stigmastane (B1239390) skeleton, this compound could potentially inhibit enzymes in the cholesterol biosynthesis pathway. Such inhibition could lead to a reduction in the levels of key sterols and an accumulation of their precursors, thereby impacting membrane fluidity, cell signaling, and the synthesis of bioactive molecules derived from cholesterol.

Effects on Enzymes Involved in Redox Homeostasis

Cellular redox homeostasis is maintained by a complex network of antioxidant enzymes and molecules. Oxidative stress, resulting from an imbalance in this network, is implicated in a variety of pathological conditions. Some phytosteroids have demonstrated the ability to modulate the activity of enzymes involved in redox homeostasis, such as superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase.

The chemical structure of this compound, with its hydroxyl group and conjugated ketone system, suggests it may possess antioxidant properties or the ability to influence the expression and activity of antioxidant enzymes. By modulating the cellular redox state, this compound could potentially protect cells from oxidative damage.

Interactions with Cellular Membranes and Lipoprotein Metabolism

The structure of this compound, being similar to cholesterol, suggests it can intercalate into cellular membranes, thereby influencing their physical properties and the function of membrane-associated proteins. This interaction is a cornerstone of its potential effects on lipoprotein metabolism.

Sterols are critical regulators of membrane fluidity. uni-freiburg.de Cholesterol, for instance, is known to modulate membrane fluidity in a temperature-dependent manner, making membranes less fluid at high temperatures and more fluid at low temperatures. nih.gov Phytosterols (B1254722), including stigmasterol (B192456) and sitosterol, also influence membrane dynamics, although they may be less effective than cholesterol in ordering the membrane. uni-freiburg.de

The introduction of a hydroxyl group at the C-6 position, as seen in this compound, can alter the molecule's polarity and its orientation within the phospholipid bilayer. This may lead to changes in membrane packing and fluidity. For example, studies on other hydroxylated sterols have shown that the position of the hydroxyl group can significantly impact membrane properties. While specific studies on 6-hydroxylated stigmastanes are not prevalent, it is plausible that this compound could decrease membrane fluidity, a phenomenon observed with hydroxyurea-induced membrane aging, which is characterized by an increase in the fluorescence anisotropy of membrane probes. nih.gov The presence of the bulky steroid nucleus of this compound within the membrane could disrupt the tight packing of phospholipid acyl chains, thereby modulating membrane fluidity and potentially affecting the function of embedded proteins involved in lipoprotein metabolism.

A well-established effect of phytosterols is their ability to reduce the intestinal absorption of cholesterol. nih.gov This is primarily attributed to their structural similarity to cholesterol, leading to competition for incorporation into bile salt micelles, which are essential for cholesterol absorption. nih.govnih.gov this compound, as a stigmastane derivative, is expected to share this mechanism. foodb.ca

Furthermore, phytosterols can influence the expression and activity of key proteins involved in cholesterol transport. These include:

Niemann-Pick C1-Like 1 (NPC1L1): This protein is crucial for the uptake of cholesterol from the intestinal lumen into enterocytes. nih.govmedicalnewstoday.com Phytosterols can compete with cholesterol for binding to NPC1L1, thereby inhibiting cholesterol absorption.

ATP-binding cassette (ABC) transporters (ABCG5 and ABCG8): These transporters are responsible for effluxing sterols, including cholesterol and phytosterols, from enterocytes back into the intestinal lumen and from hepatocytes into the bile. Phytosterols have been shown to upregulate the expression of ABCG5 and ABCG8, promoting the removal of cholesterol from the body.

ATP-binding cassette transporter A1 (ABCA1): This transporter facilitates the efflux of cholesterol from peripheral cells to high-density lipoprotein (HDL), a key step in reverse cholesterol transport. Some studies suggest that phytosterols can modulate ABCA1 expression. nih.gov

The oxidized nature of this compound (possessing both a ketone and a hydroxyl group) suggests it may act as an oxysterol. Oxysterols are known to be potent regulators of cholesterol homeostasis, often acting as ligands for Liver X Receptors (LXRs). nih.gov LXR activation leads to the transcriptional upregulation of genes involved in cholesterol efflux and transport, including ABCA1 and ABCG5/G8. nih.gov Therefore, it is plausible that this compound could exert its influence on cholesterol transport by modulating LXR activity.

Modulation of Gene Expression and Protein Regulation

Beyond its effects on membrane properties and direct competition with cholesterol, this compound likely modulates the expression of various genes and the activity of regulatory proteins involved in lipid metabolism and other cellular processes.

As mentioned, a key potential mechanism is the activation of Liver X Receptors (LXRs) . Oxysterols, which are structurally related to this compound, are natural ligands for LXRs. nih.gov Upon activation, LXRs form heterodimers with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. This leads to the increased expression of genes such as ABCA1, ABCG5, ABCG8, and CYP7A1 (cholesterol 7α-hydroxylase), the rate-limiting enzyme in bile acid synthesis. By activating this pathway, this compound could enhance cholesterol efflux and catabolism.

Additionally, oxysterols have been shown to regulate the expression of the Steroidogenic Acute Regulatory (StAR) protein . nih.govmerckmillipore.com StAR facilitates the transport of cholesterol into the mitochondria, the first and rate-limiting step in steroid hormone synthesis. Some oxysterols can increase StAR gene expression and protein levels, suggesting a role in modulating steroidogenesis. uni-freiburg.denih.govmerckmillipore.com

The influence of this compound may also extend to inflammatory signaling pathways. Phytosterols have demonstrated anti-inflammatory properties, in part by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). mdpi.com This can lead to a reduction in the production of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

The specific biological activities of this compound are intrinsically linked to its unique chemical structure. While detailed SAR studies on this particular compound are not extensively available, insights can be drawn from the broader knowledge of steroid and phytosterol chemistry.

The position and stereochemistry of hydroxyl groups on the steroid nucleus are critical determinants of biological activity. In this compound, the hydroxyl group is at the C-6 position. The presence of this hydroxyl group increases the polarity of the molecule compared to its non-hydroxylated counterpart, stigmasta-4,22-dien-3-one (B56674). This can affect its interaction with membranes and binding to receptor proteins.

The stereochemistry of the hydroxyl group (α or β) is also crucial. For example, in other steroids, the orientation of a hydroxyl group can dramatically alter receptor binding affinity and biological response. While the specific stereochemistry at C-6 in naturally occurring this compound is often β, variations would likely lead to different biological profiles.

The presence of double bonds and a ketone group in the A and B rings, specifically the Δ⁴-3-one (4-ene-3-one) system, is a common feature in many biologically active steroids, including testosterone (B1683101) and progesterone. nih.gov This conjugated system creates a planar and electron-rich region in the A-ring, which is often essential for receptor binding and biological activity. The interaction of 3-oxo-steroids with various enzymes and receptors has been a subject of study, indicating the importance of this moiety. nih.gov

The double bond in the side chain at C-22 (a Δ²² bond) is another key feature. The presence or absence of this double bond distinguishes stigmasterol from β-sitosterol and can influence the molecule's rigidity and how it packs within cellular membranes. This, in turn, can affect its ability to modulate membrane fluidity and interfere with cholesterol absorption.

The ketone group at C-3, as part of the enone system, is pivotal. Ketosteroids, defined by the presence of one or more ketone groups, exhibit a wide range of biological activities that are dependent on the position of the ketone. mdpi.com The 3-keto group, in conjunction with the Δ⁴ double bond, is critical for the biological functions of many steroid hormones.

Side Chain Modifications and Their Biological Implications

The structural integrity of the side chain at position C-17 of the stigmastane skeleton is a critical determinant of the biological activity of steroids. Modifications to this aliphatic chain can significantly influence the pharmacological profile of the parent compound, including its cytotoxic and anticancer properties. While specific research on the side chain modifications of this compound is limited, studies on the closely related parent compound, stigmasterol, provide valuable insights into the structure-activity relationships of this class of phytosteroids.

The unsaturation at C-22 in the side chain of stigmasterol is a key feature that distinguishes it from other phytosterols like β-sitosterol and makes it a versatile precursor for the synthesis of various steroid derivatives. The presence of this double bond, along with the hydroxyl group at C-3, offers reactive sites for chemical modifications, including oxidation, epoxidation, and dihydroxylation. unisi.it

Research has demonstrated that the introduction of oxygenated functions into the side chain of stigmasterol can enhance its cytotoxic activity against various cancer cell lines. For instance, the dihydroxylation of the C-22/C-23 double bond in the side chain of stigmasterol derivatives has been explored as a strategy to improve their anticancer potential. unisi.it One study reported the synthesis of several stigmasterol analogues, including stigmast-5-ene-3β,22,23-triol, which showed improved cytotoxicity against MCF-7 breast cancer cells compared to the parent stigmasterol. unisi.it Another derivative, stigmastane-3β,5,6,22,23-pentol, displayed enhanced cytotoxic activity against the HCC70 cell line. unisi.it These findings suggest that increasing the polarity of the side chain through hydroxylation can contribute to the anticancer effects of these compounds.

Furthermore, the stereochemistry of the substituents on the side chain can also play a role in biological activity. The synthesis of various side-chain modified ergostane (B1235598) and stigmastane derivatives revealed that the stereochemistry of epoxidation at the C-22/C-23 position influenced their activity as Liver X Receptor (LXR) agonists. This highlights the importance of the three-dimensional structure of the side chain in mediating interactions with biological targets.

The table below summarizes the biological implications of specific side chain modifications in stigmasterol derivatives, which can be extrapolated to understand the potential effects of similar modifications on this compound.

| Compound Name | Side Chain Modification | Biological Implication | Reference |

| Stigmast-5-ene-3β,22,23-triol | Dihydroxylation at C-22 and C-23 | Improved cytotoxicity against MCF-7 breast cancer cells. | unisi.it |

| Stigmastane-3β,5,6,22,23-pentol | Dihydroxylation at C-22 and C-23 (in a saturated side chain) | Improved cytotoxic activity against the HCC70 cell line. | unisi.it |

| Side-chain modified ergostane and stigmastane derivatives | Epoxidation at C-22 and C-23 with different stereochemistry | Influenced potency and isoform selectivity as Liver X Receptor (LXR) agonists. |

It is important to note that while these studies on stigmasterol derivatives provide a foundation for understanding the role of the side chain, further research is necessary to specifically elucidate the biological implications of side chain modifications of this compound. Such studies would contribute to the development of novel and more potent anticancer agents based on the stigmastane scaffold.

Synthetical Strategies and Derivatization for Academic Research

Chemical Synthesis of 6-Hydroxystigmasta-4,22-dien-3-one and Analogs

The complete chemical synthesis of this compound is a complex undertaking due to the molecule's sterically congested tetracyclic core and multiple stereocenters. Such a process requires precise control over both stereochemistry and regiochemistry.

The foundation of any total synthesis is the selection of appropriate starting materials. For a steroid-like structure, common strategies involve the construction of the fused ring system through various cyclization reactions. Precursors for steroid synthesis are often chosen for their existing ring structures or functionalities that facilitate the formation of the characteristic A, B, C, and D rings.

Stigmasterol (B192456) and other phytosterols (B1254722) serve as crucial starting materials for the semi-synthesis of many steroid-based compounds. wikipedia.org Stigmasterol is an unsaturated phytosterol found in the oils of plants like soybean and calabar bean. wikipedia.orgnih.gov Its structure is characterized by a hydroxyl group at the C-3 position, a double bond in the B-ring (C5-C6), and another in the side chain (C22-C23). nih.gov This natural abundance and inherent steroid skeleton make it an economically viable precursor for producing valuable steroid intermediates, known as synthons, through microbial or chemical transformations. researchgate.net The industrial production of hormones like progesterone (B1679170) and cortisone (B1669442) has historically relied on stigmasterol as a key starting material. wikipedia.org

Initial chemical transformations of these precursors are designed to install the necessary functional groups and stereochemistry for the target molecule. This can involve protection of existing functional groups, reduction or oxidation reactions, and carbon-carbon bond formations to build the complex side chain.

Achieving the correct three-dimensional arrangement of atoms is paramount in steroid synthesis. Stereoselective synthesis aims to produce a specific stereoisomer, which is crucial since different isomers can have vastly different biological activities. youtube.comwiley.com

Key approaches to ensure stereoselectivity include:

Chiral Pool Synthesis : This method utilizes naturally occurring chiral molecules, such as amino acids or terpenes, as starting materials.

Asymmetric Catalysis : The use of chiral catalysts (e.g., organocatalysts or transition-metal complexes) can guide a reaction to favor the formation of one enantiomer or diastereomer over others. researchgate.net

Substrate Control : Existing stereocenters in the molecule can direct the stereochemical outcome of subsequent reactions at nearby positions. youtube.com

Regioselectivity, the control of where a reaction occurs on a molecule with multiple reactive sites, is equally important. In the context of this compound, this means selectively introducing the ketone at C-3 and the hydroxyl group at C-6, without affecting other positions. This is often achieved by choosing reagents and reaction conditions that favor reaction at a specific site due to electronic or steric factors. For example, the [3+2] cycloaddition reaction is a powerful tool for constructing complex molecules with high regio- and diastereoselectivity. nih.gov

The introduction of specific oxygen functionalities is a hallmark of steroid synthesis. fiveable.me For this compound, the key features are the C-3 ketone conjugated with a C4-C5 double bond (an α,β-unsaturated ketone system) and a hydroxyl group at C-6.

Ketone Introduction : The 3-keto-Δ⁴ functionality, common to many steroid hormones, can be formed from a 3β-hydroxy-Δ⁵ precursor (like stigmasterol) via an Oppenauer oxidation. britannica.com This reaction typically uses an aluminum or potassium alkoxide catalyst in the presence of a ketone (like acetone) to oxidize the hydroxyl group and isomerize the double bond from the C5-C6 position to the C4-C5 position.

Hydroxylation : Introducing a hydroxyl group at a specific position, such as C-6, requires a regioselective hydroxylation method. This can be challenging but is achievable through several routes. One common method involves the epoxidation of the C5-C6 double bond, followed by regioselective opening of the epoxide ring to yield a diol, which can then be further manipulated. acs.org The use of specific enzymes or biomimetic catalysts can also achieve hydroxylation at positions that are difficult to access through traditional chemical means. fiveable.me The presence and position of hydroxyl groups significantly influence the biological activity of steroid molecules. nih.gov

Semi-Synthesis of this compound from Natural Precursors

Given the structural complexity of this compound, semi-synthesis from a readily available natural precursor like stigmasterol is a more practical and common approach than total synthesis. biosynth.com Stigmasterol provides the complete carbon skeleton, significantly reducing the number of required synthetic steps.

A plausible semi-synthetic route from stigmasterol could involve the following key steps:

Oxidation/Isomerization : The 3β-hydroxyl group of stigmasterol is oxidized to a ketone, and the Δ⁵ double bond is concurrently isomerized to the Δ⁴ position. This creates the stigmasta-4,22-dien-3-one (B56674) intermediate. This transformation is classically achieved using the Oppenauer oxidation.

Allylic Oxidation/Hydroxylation : The next crucial step is the introduction of the hydroxyl group at the C-6 position. This can be accomplished through allylic oxidation using reagents like selenium dioxide or chromium-based oxidants, which selectively oxidize the carbon atom adjacent to the double bond. This would first yield a 6-keto intermediate, which could then be selectively reduced to the 6-hydroxy group. Alternatively, photo-oxidation can be used to generate hydroperoxides that can be reduced to the corresponding alcohol. acs.org

This semi-synthetic approach leverages the natural availability of the steroid core, making it a more efficient strategy for producing this compound and its analogs for research purposes.

Design and Synthesis of Novel this compound Derivatives

Creating novel derivatives of a natural product is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. nih.govnih.gov

The design of new derivatives of this compound would focus on modifying its existing structure to modulate its interaction with biological targets. mdpi.com

Modification of the C-6 Hydroxyl Group : The hydroxyl group is a prime site for modification. It can be esterified or etherified to produce derivatives with altered polarity and lipophilicity. For example, acetylation of hydroxyl groups on other steroids has been shown to enhance cytotoxic activity, possibly by improving membrane permeability. mdpi.com

Modification of the C-3 Ketone : The ketone group can be converted into other functionalities, such as an oxime or a hydrazone, introducing new hydrogen bonding capabilities and steric bulk.

Side-Chain Modification : The aliphatic side chain at C-17 offers numerous possibilities for modification. Altering its length, branching, or introducing new functional groups (like hydroxyls, amides, or aromatic rings) can significantly impact biological activity.

Ring A Modification : The α,β-unsaturated ketone system in Ring A is a reactive site. Reactions like the Michael addition could be used to attach various substituents at the C-4 position, leading to novel structures.

The synthesis of these derivatives often involves a series of reactions to prepare steroid-based scaffolds that can then be coupled with other molecules, such as in the formation of steroid-amino or steroid-pyrimidinone compounds. nih.govresearchgate.net The goal is to generate a library of related compounds that can be screened to identify structures with enhanced or novel biological effects.

Data Tables

Table 1: Summary of Synthetic Strategies

| Strategy | Description | Key Intermediates/Reagents | Relevant Section(s) |

|---|---|---|---|

| Starting Material Selection | Use of naturally abundant phytosterols like stigmasterol as a cost-effective starting point. | Stigmasterol, Sitosterol | 6.1.1, 6.2 |

| Stereoselective Synthesis | Control of the 3D arrangement of atoms using chiral catalysts or substrate-directed reactions. | Chiral auxiliaries, Asymmetric catalysts (e.g., Borane with Corey catalyst) | 6.1.2 |

| Regioselective Functionalization | Selective introduction of functional groups at specific positions on the steroid nucleus. | m-CPBA (for epoxidation), Selenium dioxide (for allylic oxidation) | 6.1.3 |

| Semi-Synthesis | Chemical modification of a natural precursor to achieve the target molecule. | Stigmasterol, Oppenauer oxidation reagents | 6.2 |

| Derivatization | Modification of the core structure to create novel analogs with potentially enhanced bioactivity. | Acetylating agents, Reagents for forming oximes, pyrimidinones (B12756618) | 6.3.1 |

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₂₉H₄₆O₂ |

| Stigmasterol | C₂₉H₄₈O |

| Progesterone | C₂₁H₃₀O₂ |

| Cortisone | C₂₁H₂₈O₅ |

| Sitosterol | C₂₉H₅₀O |

| Estrone | C₁₈H₂₂O₂ |

| Testosterone (B1683101) | C₁₉H₂₈O₂ |

| 6-ketoestradiol | C₁₈H₂₂O₃ |

| Cortisol | C₂₁H₃₀O₅ |

| Aldosterone | C₂₁H₂₈O₅ |

| Diosgenin | C₂₇H₄₂O₃ |

| Hecogenin | C₂₇H₄₂O₄ |

| Digitoxin | C₄₁H₆₄O₁₃ |

| Gitoxin | C₄₁H₆₄O₁₄ |

Derivatization for Improved Research Tool Properties

The development of derivatives of this compound with improved properties for research applications is a key area of academic exploration. The primary goal is to create molecules that can serve as probes to investigate the biological roles and mechanisms of action of the parent compound and related steroids. This involves the strategic addition of specific chemical moieties to the steroid backbone to introduce new functionalities without drastically altering its fundamental biological activity.

A common strategy for enhancing the utility of steroids as research tools is the introduction of a fluorescent tag. This allows for the visualization of the molecule's distribution and localization within cells and tissues using fluorescence microscopy. The hydroxyl group at the C-6 position of this compound is a prime target for such modifications. For instance, derivatization with fluorescent reagents like dansyl chloride can be employed. This reaction would involve the formation of a sulfonate ester with the C-6 hydroxyl group, covalently linking the fluorescent dansyl moiety to the steroid.

Another approach focuses on modifying the C-3 ketone. Ketone-reactive probes containing a fluorophore can be used to label the steroid. For example, a hydrazine-containing fluorescent dye can react with the C-3 ketone to form a stable hydrazone, thereby attaching the fluorescent label.

Beyond fluorescence, other derivatizations can be performed to create tools for different types of biological assays. For instance, biotinylation, the attachment of a biotin (B1667282) molecule, can be achieved by reacting a biotin derivative containing a reactive group with the C-6 hydroxyl or C-3 ketone. The resulting biotinylated steroid can then be used in affinity-based studies, such as pull-down assays, to identify protein binding partners.

The table below outlines potential derivatization strategies for converting this compound into a research tool.

| Target Functional Group | Derivatization Strategy | Reagent Example | Resulting Research Tool | Application |

| C-6 Hydroxyl | Fluorescent Labeling | Dansyl Chloride | Fluorescent Steroid Probe | Cellular Imaging, Localization Studies |

| C-3 Ketone | Fluorescent Labeling | Fluorescent Hydrazine | Fluorescent Steroid Probe | Cellular Imaging, Localization Studies |

| C-6 Hydroxyl / C-3 Ketone | Biotinylation | Biotin-Hydrazide | Biotinylated Steroid | Affinity-Based Protein Profiling |

Characterization of Synthetic and Semi-Synthetic Compounds

The unambiguous structural confirmation of newly synthesized or semi-synthetic derivatives of this compound is paramount. A combination of modern spectroscopic and spectrometric techniques is employed to ensure the correct structure and purity of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of steroidal compounds.

¹H NMR provides information on the number and chemical environment of protons in the molecule. For a derivative of this compound, changes in the chemical shift of the proton at C-6 would confirm modification at the hydroxyl group. The appearance of new signals corresponding to the attached moiety (e.g., the aromatic protons of a dansyl group) would also be expected.

¹³C NMR provides information on the carbon skeleton. The chemical shift of the C-6 carbon would be significantly altered upon derivatization. New carbon signals from the attached label would also be present in the spectrum.

2D NMR techniques , such as COSY (Correlation Spectroscopy) , HSQC (Heteronuclear Single Quantum Coherence) , and HMBC (Heteronuclear Multiple Bond Correlation) , are crucial for assigning specific proton and carbon signals and confirming the connectivity between the steroid scaffold and the newly introduced functional group.

Mass Spectrometry (MS) is used to determine the molecular weight of the derivative and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming that the derivatization has occurred as expected.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the parent ion, and the resulting fragmentation pattern can provide valuable structural information, helping to pinpoint the site of modification. For example, the loss of the attached moiety as a neutral fragment would be a key indicator of a successful derivatization.

Infrared (IR) Spectroscopy can be used to identify the presence of specific functional groups. For instance, the disappearance of the O-H stretching vibration from the C-6 hydroxyl group and the appearance of new bands corresponding to the attached label (e.g., S=O stretching from a sulfonate ester) would support a successful derivatization.

The table below summarizes the key characterization data expected for a hypothetical fluorescent derivative of this compound, specifically a dansylated version at the C-6 position.

| Analytical Technique | Expected Observations for C-6 Dansyl Derivative |

| ¹H NMR | - Disappearance of the C-6 hydroxyl proton signal. - Shift in the signal for the C-6 proton. - Appearance of new aromatic proton signals corresponding to the dansyl group. |

| ¹³C NMR | - Shift in the chemical shift of the C-6 carbon. - Appearance of new carbon signals from the dansyl group. |

| HRMS | - Molecular ion peak corresponding to the exact mass of the dansylated steroid. |

| MS/MS | - Fragmentation pattern showing the loss of the dansyl group. |

| IR Spectroscopy | - Disappearance of the O-H stretch. - Appearance of characteristic S=O and S-O stretching vibrations. |

Through the careful application of these synthetic and characterization methodologies, novel derivatives of this compound can be developed and validated, providing valuable tools to the scientific community for the advancement of biological research.

Advanced Research Methodologies and Technological Applications

Metabolomics and Lipidomics Approaches for Comprehensive Analysis

Metabolomics and lipidomics, the large-scale study of small molecules and lipids, respectively, offer powerful tools for the in-depth analysis of compounds like 6-Hydroxystigmasta-4,22-dien-3-one within a biological context. These approaches can elucidate the metabolic pathways influenced by this steroid and identify its interactions with other cellular components.

Targeted and Untargeted Metabolomic Profiling

The analysis of this compound and its effects can be approached through two main metabolomic strategies: targeted and untargeted profiling. Targeted analysis focuses on the quantitative measurement of a predefined set of metabolites, which would include this compound and its known precursors or derivatives. This approach offers high sensitivity and specificity.

In contrast, untargeted metabolomics aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample. While not specifically focused on this compound, this method can reveal unexpected metabolic alterations induced by its presence. For instance, studies on plant extracts containing this steroid, such as from Rhinacanthus nasutus, could utilize untargeted metabolomics to identify novel bioactive compounds and understand the synergistic effects of the plant's chemical constituents. mdpi.comresearchgate.net Research on Withania somnifera, which produces a variety of steroidal lactones, has demonstrated the utility of metabolomic approaches in chemo-profiling different plant accessions to correlate metabolite presence with therapeutic properties. nih.govnih.gov

Integration of Omics Data for Systems Biology Understanding

A true systems biology understanding of this compound necessitates the integration of metabolomics data with other "omics" datasets, such as genomics, transcriptomics, and proteomics. This multi-omics approach provides a more holistic view of the compound's biological role. For example, by correlating the levels of this compound with gene expression (transcriptomics) and protein abundance (proteomics), researchers can build comprehensive models of its mechanism of action. While specific multi-omics studies on this compound are not yet prevalent, the framework for such an investigation is well-established in the broader field of natural product research.

Genomic and Metagenomic Mining for Natural Product Discovery

The identification of the genetic blueprint for the synthesis of natural products is a key area of modern drug discovery. Genomic and metagenomic mining techniques are being employed to uncover the biosynthetic machinery responsible for producing compounds like this compound.

Identification of Biosynthetic Gene Clusters in Microorganisms

Many natural products are synthesized by a series of enzymes encoded by genes clustered together in the organism's genome, known as biosynthetic gene clusters (BGCs). Identifying the BGC for this compound would enable its heterologous expression in more easily culturable organisms, facilitating large-scale production and further research. The biosynthetic pathway of the structurally related compound stigmasterol (B192456) is well-studied and involves several key enzymes, including sterol C-22 desaturase. researchgate.netnih.govnih.gov The genes encoding these enzymes in plants that produce this compound could be organized in a BGC. Modern bioinformatics tools are instrumental in scanning genomes for such clusters. nih.gov

Bioinformatics and Machine Learning in Natural Product Discovery

Bioinformatics plays a crucial role in analyzing the vast datasets generated by genome sequencing to pinpoint potential BGCs. nih.gov Tools like antiSMASH and SMURF are designed to identify and annotate these clusters in microbial genomes. nih.gov Furthermore, machine learning algorithms are increasingly being used to predict the bioactivity of natural products based on their chemical structure and the genetic information within their BGCs. researchgate.netgithub.comresearchgate.net For a compound like this compound, machine learning models could be trained on datasets of known steroids to predict its potential therapeutic effects, thereby guiding further experimental validation. researchgate.netplos.org Such predictive models can significantly accelerate the drug discovery process. github.com

Bioactivity-Guided Fractionation and High-Throughput Screening in Research

The isolation and functional characterization of natural products like this compound heavily rely on bioactivity-guided fractionation and high-throughput screening (HTS).

Bioactivity-guided fractionation is a classic and effective method for isolating active compounds from a complex mixture. mdpi.com This process involves separating the crude extract into fractions and testing each fraction for a specific biological activity. The most active fractions are then further purified until a single active compound, such as this compound, is isolated. This approach has been successfully used to isolate compounds from plants known to contain this steroid, such as Rhinacanthus nasutus. semanticscholar.org

Molecular Modeling and Docking Studies for Target Identification and Validation

Molecular modeling and docking are powerful computational techniques used to predict the interaction between a small molecule, such as this compound, and a biological target, typically a protein or enzyme. This in-silico approach allows researchers to hypothesize potential mechanisms of action and identify specific biological pathways that the compound might influence.

The process involves creating a three-dimensional model of the compound and docking it into the binding site of a known protein structure. The software then calculates the binding affinity and predicts the most stable conformation of the ligand-protein complex. These studies can screen a vast library of potential targets, prioritizing those with the highest predicted binding affinity for further experimental validation.

Although specific molecular docking studies for this compound have not been published, this methodology holds the key to unlocking its pharmacological potential. Future research in this area would likely involve the steps outlined in the table below.

| Research Step | Description | Anticipated Outcome for this compound |

| Target Selection | Identification of potential protein targets based on the structural similarity of this compound to other bioactive steroids. | A prioritized list of enzymes and receptors involved in inflammation, cell signaling, or metabolic regulation. |

| Molecular Docking | Computational simulation of the binding of this compound to the selected targets. | Prediction of binding energies and identification of key amino acid residues involved in the interaction. |

| Binding Mode Analysis | Detailed examination of the orientation and interactions of the compound within the binding site. | Understanding of the specific hydrogen bonds, hydrophobic interactions, and other forces stabilizing the complex. |

| Target Validation | Experimental confirmation of the predicted interactions using techniques such as enzyme inhibition assays or surface plasmon resonance. | Validation of the computationally identified biological targets of this compound. |

Isotopic Labeling and Tracing for Metabolic Pathway Elucidation

Isotopic labeling is a definitive technique used to trace the metabolic fate of a compound within a biological system. By replacing one or more atoms of this compound with a heavier, stable isotope (e.g., ¹³C or ²H), researchers can track its conversion into various metabolites using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

This methodology provides unambiguous evidence of metabolic pathways, identifying the enzymes responsible for the compound's transformation and the structure of its downstream products. Such studies are crucial for understanding the bioavailability, distribution, and eventual clearance of the compound from the body.

As with molecular modeling, specific isotopic labeling studies for this compound are not currently available in the scientific literature. The application of this technique would be a critical step in characterizing its metabolic profile. A typical workflow for such a study is described below.

| Research Step | Description | Anticipated Outcome for this compound |

| Synthesis of Labeled Compound | Chemical synthesis of this compound incorporating stable isotopes at specific positions. | A labeled version of the compound that is chemically identical but distinguishable by its mass. |

| In Vitro/In Vivo Administration | Introduction of the labeled compound to cell cultures, tissue homogenates, or animal models. | The compound is metabolized by the biological system. |

| Metabolite Extraction | Isolation of metabolites from the biological matrix (e.g., cells, plasma, urine). | A mixture of the parent compound and its metabolic products. |

| Analytical Detection | Analysis of the extracts using mass spectrometry or NMR to identify and quantify the labeled metabolites. | Identification of the chemical structures of metabolites and elucidation of the metabolic pathways involved. |

The application of these advanced research methodologies will be indispensable in building a comprehensive scientific understanding of this compound, paving the way for potential future applications.

Q & A

Q. How can researchers confirm the structural identity of 6-Hydroxystigmasta-4,22-dien-3-one using spectroscopic methods?

- Methodological Answer : To confirm structural identity, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy. For NMR, analyze characteristic signals for the hydroxyl group (δ ~1.5–2.5 ppm) and conjugated diene system (δ 5.0–6.0 ppm). High-resolution MS should match the molecular formula (C₂₉H₄₈O₂; MW 428.69) . IR can validate hydroxyl (3200–3600 cm⁻¹) and ketone (1700–1750 cm⁻¹) functional groups. Cross-reference spectral data with published literature or databases to resolve ambiguities .

Q. What are the recommended protocols for preparing stable stock solutions of this compound?

- Methodological Answer : Dissolve the compound in anhydrous dimethyl sulfoxide (DMSO) or ethanol to avoid hydrolysis. Prepare stock solutions at concentrations ≤10 mM, filter-sterilize (0.22 µm), and aliquot to prevent freeze-thaw degradation. Store at -20°C for ≤2 years, with stability validated via HPLC (≥98% purity; λmax 221 nm) . For aqueous experiments, dilute stock solutions in buffered media immediately before use to minimize solvent-induced aggregation .

Q. How should researchers assess the purity of this compound for in vitro assays?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection (λmax ~220–230 nm). Employ a gradient elution (e.g., 70% acetonitrile/30% water to 95% acetonitrile over 20 min) to separate impurities. Validate purity against a certified reference standard if available. For trace oxidation products, tandem MS (LC-MS/MS) can detect degradants like epoxides or hydroxylated derivatives .

Advanced Research Questions

Q. What experimental strategies are effective for investigating the biosynthetic pathways of this compound in plant models?

- Methodological Answer : Combine isotopic labeling (e.g., ¹³C-glucose or ²H₂O) with transcriptomic profiling of putative biosynthetic genes (e.g., cytochrome P450s). Use CRISPR/Cas9 to knock out candidate enzymes in model plants (e.g., Nicotiana benthamiana) and analyze metabolic intermediates via LC-MS. For kinetic studies, perform time-course experiments with radiolabeled precursors (e.g., [³H]-mevalonate) and track incorporation rates .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?